2-(5-Bromopyridin-2-YL)acetic acid hydrochloride

Description

Chemical identity and significance

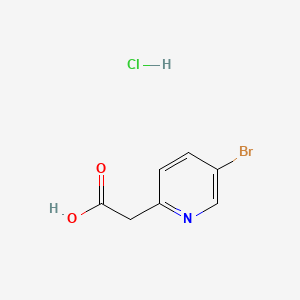

2-(5-Bromopyridin-2-yl)acetic acid hydrochloride is characterized by the Chemical Abstracts Service registry number 192642-96-9 and exists as a white crystalline powder under standard laboratory conditions. The compound's molecular structure consists of a pyridine ring substituted with a bromine atom at the 5-position and an acetic acid chain attached to the 2-position, with the entire molecule stabilized as a hydrochloride salt. This specific substitution pattern imparts unique chemical properties that distinguish it from other brominated pyridine derivatives. The significance of this compound extends beyond its structural novelty, as it represents an important intermediate in organic synthesis and pharmaceutical research. The presence of both the bromine substituent and the carboxylic acid functionality provides multiple reactive sites for further chemical transformations, making it a versatile building block in complex organic synthesis.

The compound exhibits specific physical properties that reflect its ionic nature as a hydrochloride salt. These properties include enhanced water solubility compared to its parent acid form and improved crystallization characteristics that facilitate purification and handling in laboratory settings. The melting point of the related parent compound 2-(5-Bromopyridin-2-yl)acetic acid ranges from 120 to 123 degrees Celsius, indicating thermal stability under standard synthetic conditions. The compound's chemical identity is further confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, which provide detailed structural information essential for synthetic applications.

Historical context of brominated pyridine derivatives

The development of brominated pyridine derivatives has a rich historical foundation dating back to the mid-19th century discoveries in heterocyclic chemistry. Pyridine itself was first identified and characterized by the Scottish scientist Thomas Anderson in 1849, who isolated this fundamental heterocyclic compound from the oil obtained through high-temperature heating of animal bones. Anderson's pioneering work established the foundation for understanding pyridine chemistry and its derivatives. The nomenclature of pyridine, derived from the Greek word for fire, reflects the compound's discovery through pyrolytic processes and its inherent chemical reactivity. Early investigations into pyridine's chemical structure led to the recognition that it could be viewed as a benzene analog with one carbon-hydrogen unit replaced by a nitrogen atom, a structural insight that proved crucial for subsequent synthetic developments.

The introduction of halogen substituents, particularly bromine, into pyridine systems emerged as a significant synthetic strategy in the late 19th and early 20th centuries. The synthesis methods for brominated pyridines evolved considerably over time, with early approaches often requiring harsh reaction conditions and yielding modest product quantities. Industrial demand for brominated pyridine derivatives increased substantially during the 20th century, particularly with the development of pharmaceutical applications and agricultural chemicals. The evolution of synthetic methodologies has progressed from traditional thermal bromination methods to more sophisticated approaches involving diazotization reactions and metal-catalyzed cross-coupling processes. These advances have enabled the preparation of complex brominated pyridine derivatives with improved yields and selectivity.

Modern synthetic approaches to brominated pyridine derivatives have benefited from advances in organometallic chemistry and catalysis. The development of palladium-catalyzed cross-coupling reactions has revolutionized the field, allowing for the construction of complex molecular architectures with brominated pyridine components. These methodological advances have expanded the accessibility of compounds like this compound and related derivatives, facilitating their investigation for pharmaceutical and materials science applications.

Relationship to parent compounds

The relationship between this compound and its parent compounds illustrates fundamental principles of salt formation and structural modification in organic chemistry. The immediate parent compound, 2-(5-Bromopyridin-2-yl)acetic acid with the Chemical Abstracts Service number 192642-85-6, possesses the molecular formula C7H6BrNO2 and a molecular weight of 216.03 grams per mole. The transformation from the free acid to the hydrochloride salt involves protonation of the carboxylic acid group and association with chloride ions, resulting in enhanced solubility and stability characteristics. This salt formation process is commonly employed in pharmaceutical chemistry to improve the handling properties and bioavailability of active compounds.

| Property | Parent Acid | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C7H6BrNO2 | C7H7BrClNO2 |

| Molecular Weight | 216.03 g/mol | 252.49 g/mol |

| CAS Number | 192642-85-6 | 192642-96-9 |

| Physical State | Powder | White powder |

| Solubility | Limited | Enhanced |

The parent compound demonstrates specific chemical behavior that influences the properties of its hydrochloride derivative. The predicted boiling point of 326.2 degrees Celsius and density of 1.710 grams per cubic centimeter for the parent acid provide insight into the molecular interactions and physical characteristics of the compound family. The predicted acid dissociation constant value of 3.81 indicates moderate acidity, which facilitates salt formation under appropriate conditions. These fundamental properties establish the chemical foundation for understanding the behavior and applications of the hydrochloride salt derivative.

The relationship extends beyond simple salt formation to encompass synthetic utility and chemical reactivity patterns. Both the parent acid and its hydrochloride salt serve as valuable intermediates in organic synthesis, with the choice between forms often determined by specific reaction requirements and solubility considerations. The bromine substituent at the 5-position of the pyridine ring provides a reactive site for further chemical transformations, including cross-coupling reactions and nucleophilic substitution processes. The acetic acid side chain offers additional functionality for derivatization, enabling the construction of more complex molecular structures through standard organic chemistry methodologies.

Overview of heterocyclic chemistry relevance

The significance of this compound within the broader context of heterocyclic chemistry reflects the fundamental importance of nitrogen-containing ring systems in chemical research and pharmaceutical development. Heterocyclic compounds, defined as cyclic structures containing atoms of at least two different elements, constitute a major class of organic molecules with diverse applications. The prevalence of heterocyclic structures in biological systems and pharmaceutical agents underscores their critical role in medicinal chemistry, with approximately 59 percent of United States Food and Drug Administration approved drugs containing nitrogen heterocycles. This statistical significance highlights the importance of developing new synthetic methods and understanding the properties of heterocyclic compounds like brominated pyridine derivatives.

Pyridine and its derivatives occupy a central position in heterocyclic chemistry due to their aromatic stability and diverse reactivity patterns. The electron-deficient nature of the pyridine ring system, resulting from the electronegative nitrogen atom, influences both the electronic properties and chemical behavior of substituted derivatives. The introduction of bromine substituents further modifies these electronic characteristics, creating compounds with unique reactivity profiles suitable for various synthetic transformations. The versatility of brominated pyridines in organic synthesis stems from the ability of bromine to participate in a wide range of chemical reactions, including metal-catalyzed cross-coupling processes that enable the construction of complex molecular architectures.

The role of heterocyclic compounds in drug discovery has expanded significantly in recent decades, with medicinal chemists increasingly recognizing the value of diverse heterocyclic scaffolds for developing new therapeutic agents. The structural diversity achievable through heterocyclic chemistry provides numerous opportunities for optimizing biological activity, selectivity, and pharmacokinetic properties. Brominated pyridine derivatives, including compounds like this compound, serve as important building blocks for constructing biologically active molecules with potential therapeutic applications. The continuing evolution of synthetic methodologies for heterocyclic compounds ensures that these structural classes will remain at the forefront of chemical research and pharmaceutical development.

Properties

IUPAC Name |

2-(5-bromopyridin-2-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2.ClH/c8-5-1-2-6(9-4-5)3-7(10)11;/h1-2,4H,3H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCMZTWJKONCLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695221 | |

| Record name | (5-Bromopyridin-2-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192642-96-9 | |

| Record name | (5-Bromopyridin-2-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-bromopyridin-2-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Borane-Tetrahydrofuran (BH₃·THF) Reduction

Reaction Scheme :

Procedure :

A solution of 2-(5-bromopyridin-2-yl)acetic acid in anhydrous THF is treated with 1.2–1.5 equivalents of BH₃·THF at 0–5°C under nitrogen. After warming to room temperature (4–24 h), the mixture is quenched with aqueous acetic acid, concentrated, and purified via silica chromatography (hexane/EtOAc). The ethanol intermediate is then treated with HCl gas in EtOAc to yield the hydrochloride salt.

Data :

Key Insight : Excess borane (>1.2 eq) improves conversion but complicates quenching. Substoichiometric amounts reduce side products like borate esters.

Diborane (B₂H₆) Reduction at Low Temperatures

Reaction Scheme :

Procedure :

Diborane gas is bubbled into a THF solution of the acetic acid derivative at -78°C. After gradual warming to 20°C (16 h), the reaction is quenched with K₂CO₃, extracted into EtOAc, and purified. Hydrochloride formation follows standard acidification.

Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Ethanol Step) | 79% | |

| Temperature Range | -78°C → 20°C | |

| Scalability | Limited by cryogenic requirements |

Key Insight : While higher-yielding than BH₃·THF, B₂H₆’s pyrophoric nature and cryogenic demands hinder large-scale adoption.

Industrial-Scale Process with Continuous Flow Reactors

Optimized Protocol :

-

Reduction : 2-(5-Bromopyridin-2-yl)acetic acid (29.75 g) in THF (450 mL) reacts with BH₃·THF (413 mmol) at 0–5°C.

-

Workup : Quenching with K₂CO₃/H₂O (1:1), triple EtOAc extraction, and column chromatography (heptane/EtOAc 3:7) yield 10.9 g (40% over two steps).

-

Salt Formation : Ethanol intermediate is dissolved in EtOAc, treated with HCl gas, and crystallized.

Advantages :

Comparative Analysis of Methods

Table 1. Method Efficiency Comparison

| Method | Yield (%) | Temperature (°C) | Scalability | Safety Profile |

|---|---|---|---|---|

| BH₃·THF (Standard) | 51–80 | 0–25 | High | Moderate |

| B₂H₆ (Low-Temp) | 79 | -78–20 | Low | Hazardous |

| Industrial Flow Process | 40–53 | 0–5 | Very High | High |

Critical Observations :

-

Solvent Choice : THF outperforms DCM in borane reactions due to superior borane solubility.

-

Quenching Protocol : Slow addition of AcOH/H₂O (1:1) minimizes borate precipitation, facilitating extraction.

-

Purification : Gradient elution (heptane → EtOAc) resolves residual acetic acid (<0.5% by NMR).

Reaction Mechanism and Byproduct Management

Reduction Mechanism

The borane-THF complex selectively reduces the carboxylic acid to a primary alcohol via a six-membered transition state. Isotopic labeling studies confirm retention of configuration at the α-carbon.

Key Intermediates :

-

Borane-carboxylic acid adduct formation.

-

Hydride transfer to carbonyl carbon.

-

Protodeboronation to yield ethanol derivative.

Byproducts and Mitigation

-

Borate Esters : Formed via over-reduction; suppressed by strict stoichiometric control (≤1.2 eq BH₃).

-

Pyridine Ring Bromination : Occurs above 30°C; mitigated by maintaining T <25°C.

-

Residual Solvents : THF ≤500 ppm achieved via rotary evaporation followed by N₂ purge.

Hydrochloride Salt Formation

Acidification Protocol

The ethanol intermediate (1 eq) is dissolved in anhydrous EtOAc, cooled to 0°C, and treated with HCl gas until pH ≈1.0. Crystallization at -20°C yields white needles (mp 148–150°C).

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| HCl Equivalents | 1.05–1.10 eq | Maximizes salt formation |

| Crystallization Temp | -20°C | 89% Recovery |

| Antisolvent | Diethyl Ether | Reduces oiling |

Industrial Scale-Up Challenges

Critical Process Parameters (CPPs)

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-2-YL)acetic acid hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

2-(5-Bromopyridin-2-YL)acetic acid hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-2-YL)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the acetic acid moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

- Molecular Formula: C₇H₇BrClNO₂

- Molecular Weight : 252.49 g/mol

- CAS Number : 192642-96-9

- Storage : Requires sealed, dry storage at room temperature .

Structural Features :

The compound consists of a pyridine ring substituted with a bromine atom at the 5-position and an acetic acid moiety at the 2-position, with the acid group neutralized as a hydrochloride salt. This salt form enhances solubility in polar solvents compared to the free acid .

Synthesis: The free acid precursor, 2-(5-Bromopyridin-2-yl)acetic acid (CAS 192642-85-6), is synthesized via hydrolysis of esters or direct carboxylation reactions. For example, a two-step process involving NaOH in methanol (20°C, 3 hours) followed by HCl neutralization achieves an 80% yield . The hydrochloride salt is then formed by treating the free acid with HCl.

Applications: Widely used as a building block in pharmaceuticals and agrochemicals. It serves as a precursor for coupling reactions (e.g., amide formation with pyrrolidine using EDC/HOBt ) and reductions to ethanol derivatives (via borane-THF ).

Structural Analogues: Halogen Variation

Impact of Halogen :

- Bromine : Enhances electrophilicity for nucleophilic substitution (e.g., Suzuki couplings).

- Fluorine : Improves metabolic stability in drug design but reduces reactivity in cross-coupling reactions .

Functional Group Modifications

Salt vs. Free Acid :

- The hydrochloride salt (252.49 g/mol) exhibits higher aqueous solubility than the free acid (216.03 g/mol) due to ionic character .

Positional Isomers and Derivatives

Physicochemical Properties

| Property | 2-(5-Bromopyridin-2-yl)acetic Acid Hydrochloride | 2-(5-Fluoropyridin-2-yl)acetic Acid Hydrochloride | 2-(5-Bromopyridin-2-yl)acetic Acid (Free Acid) |

|---|---|---|---|

| Molecular Weight | 252.49 | 191.59 | 216.03 |

| Solubility | High in polar solvents | Moderate (storage at 4°C recommended) | Low in water |

| Storage Conditions | Room temperature, dry | 4°C | Room temperature |

Biological Activity

2-(5-Bromopyridin-2-YL)acetic acid hydrochloride is a chemical compound with significant potential in medicinal chemistry. Characterized by its molecular formula C7H7BrClNO2 and a molecular weight of approximately 252.49 g/mol, this compound features a bromine atom at the 5-position of the pyridine ring, along with an acetic acid functional group. Its unique structure allows it to interact with various biological macromolecules, suggesting potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromopyridine-2-carboxaldehyde with malonic acid in the presence of a suitable base, followed by hydrolysis and subsequent acidification with hydrochloric acid. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the product's identity and purity.

Potential Therapeutic Applications

- Anti-inflammatory Properties : Initial studies suggest that this compound may act as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .

- Cancer Research : The structural similarity to other pyridine derivatives has led researchers to explore its potential in cancer treatment. Compounds with similar structures have shown activity against various cancer cell lines, indicating that this compound could also possess anticancer properties .

- Neurological Implications : Given the involvement of pyridinyl compounds in neurological disorders, there is interest in exploring this compound's effects on neurotransmission and potential applications in treating neurological diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes some related compounds and their key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Pyridinylacetic Acid | C6H7NO2 | Lacks bromine; used in similar applications |

| 5-Bromopyridine-2-carboxylic Acid | C6H4BrNO2 | Similar brominated structure; different functional group |

| 3-(5-Bromopyridin-2-YL)propanoic Acid | C10H10BrNO2 | Extended carbon chain; different reactivity |

The unique combination of the bromine atom and acetic acid moiety distinguishes this compound from its analogs, potentially enhancing its biological activity and utility in synthetic chemistry .

Case Studies

While specific case studies focusing solely on this compound are scarce, related research has provided insights into its potential applications:

- Anti-inflammatory Activity : A study investigating structurally similar compounds identified significant COX-2 inhibition, suggesting that derivatives like this compound could be developed as anti-inflammatory agents .

- Cytotoxic Effects : In vitro studies on related pyridine derivatives demonstrated cytotoxic activity against various cancer cell lines, with some compounds showing better efficacy than established treatments like doxorubicin .

- Molecular Docking Studies : Computational analyses have indicated favorable interactions between similar compounds and target receptors involved in cancer progression and inflammation, supporting further exploration of this compound's therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Bromopyridin-2-YL)acetic acid hydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromopyridine derivatives are often functionalized at the 2-position using acetic acid precursors under acidic conditions. Reaction optimization may involve catalysts like palladium for cross-coupling or mild bases (e.g., K₂CO₃) to facilitate substitution. Purification typically employs recrystallization from ethanol/water mixtures or reverse-phase HPLC, with purity confirmed by HPLC (>97% as per catalog data) . A structurally analogous compound, 2-(5-chloropyridin-2-yl)acetic acid, has been synthesized via similar routes, supporting this methodology .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify the pyridine ring protons (δ 7.5–8.5 ppm) and the acetic acid moiety (δ 3.5–4.5 ppm for CH₂). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (theoretical m/z for C₇H₇BrClNO₂: 252.50). HPLC with UV detection (λ = 254 nm) is critical for assessing purity, with retention times cross-referenced against commercial standards . For crystalline batches, X-ray diffraction (discussed below) provides definitive structural validation .

Q. What solvents and storage conditions are optimal for this compound?

- Methodological Answer : The compound is hygroscopic and should be stored desiccated at 2–8°C. Polar aprotic solvents (e.g., DMSO, DMF) are suitable for dissolution, but aqueous solutions should be prepared fresh to avoid hydrolysis. Stability tests under nitrogen atmosphere are recommended for long-term storage studies .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties or reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electron distribution, highlighting nucleophilic/electrophilic sites. For instance, the bromine atom’s electron-withdrawing effect on the pyridine ring can be quantified via Mulliken charges. Exact exchange terms in functionals like B3LYP improve accuracy for thermochemical properties (e.g., bond dissociation energies), as demonstrated in analogous systems .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies between NMR/IR data and expected structures may arise from tautomerism or impurities. X-ray crystallography is the gold standard for resolution: the compound’s hydrochloride salt forms a triclinic crystal system (space group P1), with lattice parameters (a = 4.0014 Å, b = 8.7232 Å) refined using SHELXL . For non-crystalline samples, 2D NMR (COSY, HSQC) can differentiate overlapping signals .

Q. How can this compound serve as a building block in targeted protein degradation (e.g., PROTACs)?

- Methodological Answer : The acetic acid moiety allows conjugation to E3 ligase ligands (e.g., thalidomide), while the bromopyridine group enables further functionalization (e.g., Suzuki coupling to aryl halides). Its semi-flexible linker properties balance rigidity and solubility, critical for ternary complex formation in PROTACs. Similar 4-aryl piperidine linkers have been optimized for degradation efficiency .

Q. What are the challenges in scaling up synthesis, and how can reaction conditions be optimized?

- Methodological Answer : Scale-up risks include exothermic side reactions (e.g., bromine displacement by acetate). Flow chemistry improves heat dissipation, while DoE (Design of Experiments) optimizes variables like temperature (60–100°C) and stoichiometry. Catalytic systems (e.g., Pd(OAc)₂/XPhos) enhance yield for coupling steps. Post-synthesis, flash chromatography or countercurrent extraction ensures scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.